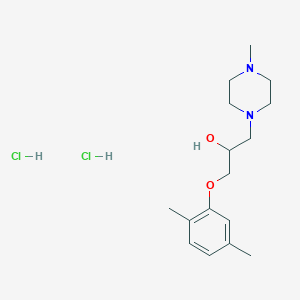
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that belongs to the class of beta-blockers. It is commonly referred to as DR-3355 and is used in scientific research for its pharmacological properties.
作用机制
DR-3355 works by selectively blocking beta-1 adrenergic receptors. Beta-1 adrenergic receptors are located in the heart and are responsible for increasing heart rate and contractility. By blocking these receptors, DR-3355 reduces heart rate and contractility, leading to a decrease in cardiac output. This results in a decrease in blood pressure and a decrease in the workload of the heart.
Biochemical and Physiological Effects:
DR-3355 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, contractility, and cardiac output. It also decreases blood pressure and reduces the workload of the heart. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
DR-3355 has several advantages for lab experiments. It is a selective beta-blocker that can be used to study the effects of blocking beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to study the mechanisms of cardiac arrhythmias. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to study the mechanisms of inflammatory diseases.
One limitation of DR-3355 is that it is a beta-blocker and can have side effects related to blocking beta-1 adrenergic receptors. It can cause bradycardia, hypotension, and heart failure in some patients. Additionally, DR-3355 may not be effective in patients with certain types of cardiac arrhythmias.
未来方向
There are several future directions for research on DR-3355. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the development of new drugs that target the inflammatory pathways that are affected by DR-3355. Additionally, research on the mechanisms of cardiac arrhythmias and the effects of beta-blockers on these mechanisms is an important area of future research.
合成方法
DR-3355 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with 4-methylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol. The final step involves the reaction of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol with hydrochloric acid to form DR-3355 dihydrochloride.
科学研究应用
DR-3355 is used in scientific research for its pharmacological properties. It is a beta-blocker that selectively blocks beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to treat cardiac arrhythmias. DR-3355 has also been shown to have anti-hypertensive effects and can be used to treat hypertension. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
属性
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-4-5-14(2)16(10-13)20-12-15(19)11-18-8-6-17(3)7-9-18;;/h4-5,10,15,19H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJOPRJVTMKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

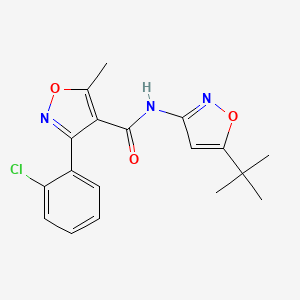
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959943.png)
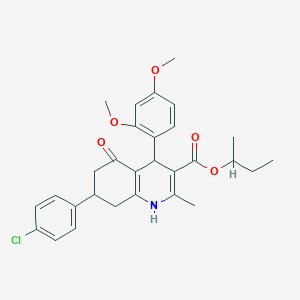
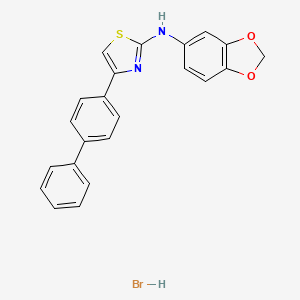
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

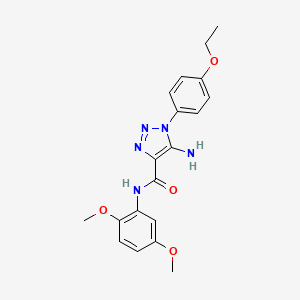
![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)